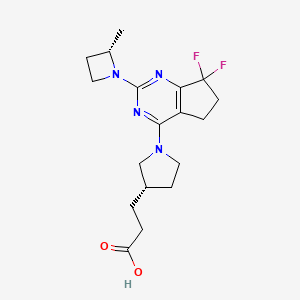

Khk-IN-4

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C18H24F2N4O2 |

|---|---|

Molecular Weight |

366.4 g/mol |

IUPAC Name |

3-[(3S)-1-[7,7-difluoro-2-[(2S)-2-methylazetidin-1-yl]-5,6-dihydrocyclopenta[d]pyrimidin-4-yl]pyrrolidin-3-yl]propanoic acid |

InChI |

InChI=1S/C18H24F2N4O2/c1-11-5-9-24(11)17-21-15-13(4-7-18(15,19)20)16(22-17)23-8-6-12(10-23)2-3-14(25)26/h11-12H,2-10H2,1H3,(H,25,26)/t11-,12-/m0/s1 |

InChI Key |

AIYUIFPRCKEHOE-RYUDHWBXSA-N |

Isomeric SMILES |

C[C@H]1CCN1C2=NC3=C(CCC3(F)F)C(=N2)N4CC[C@@H](C4)CCC(=O)O |

Canonical SMILES |

CC1CCN1C2=NC3=C(CCC3(F)F)C(=N2)N4CCC(C4)CCC(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

Probing the Potent Inhibition of Ketohexokinase by Khk-IN-4: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fructose metabolism, primarily initiated by the enzyme ketohexokinase (KHK), has emerged as a significant pathway implicated in various metabolic diseases. The dysregulation of this pathway is linked to conditions such as non-alcoholic fatty liver disease (NAFLD), obesity, and diabetes. Consequently, the development of potent and selective KHK inhibitors is a key therapeutic strategy. This technical guide provides an in-depth analysis of the mechanism of action of Khk-IN-4, a potent inhibitor of ketohexokinase. We will explore its inhibitory activity through quantitative data, detail the experimental protocols for assessing its efficacy, and visualize its interaction and downstream effects through signaling pathway and workflow diagrams.

Introduction to Ketohexokinase (KHK) and its Role in Metabolism

Ketohexokinase (KHK), also known as fructokinase, is the first and rate-limiting enzyme in fructose metabolism.[1][2] It catalyzes the ATP-dependent phosphorylation of fructose to fructose-1-phosphate (F1P).[3] Unlike glycolysis, which is tightly regulated, fructose metabolism bypasses key regulatory checkpoints, leading to a rapid flux of substrates into downstream pathways, including de novo lipogenesis.[2][3]

There are two isoforms of KHK, KHK-C and KHK-A, which arise from alternative splicing.[2][4] KHK-C is predominantly found in the liver, kidney, and small intestine and exhibits a high affinity for fructose, making it the primary driver of fructose metabolism.[2][4] KHK-A is more ubiquitously expressed but has a lower affinity for fructose.[2][5] Given its central role in fructose-driven lipogenesis and metabolic dysregulation, KHK has become an attractive therapeutic target.

This compound: A Potent Ketohexokinase Inhibitor

This compound (also referred to as compound 14 in some literature) has been identified as a potent inhibitor of ketohexokinase.[6] Its development represents a significant step towards therapeutic agents for fructose-related metabolic disorders.

Quantitative Inhibitory Activity

The inhibitory potency of this compound and other reference compounds against KHK isoforms is summarized below. This data is crucial for understanding the inhibitor's efficacy and selectivity.

| Compound | Target | IC50 (nM) | Cellular IC50 (nM) | Assay Type | Reference |

| This compound (compound 14) | KHK | Potent | - | Enzymatic Assay | [6] |

| PF-06835919 | KHK-C | 8.4 | - | Enzymatic Assay | [7] |

| PF-06835919 | KHK-A | 66 | - | Enzymatic Assay | [7] |

| Pyrimidinopyrimidine 8 | KHK-C | 12 | < 500 | Enzymatic & Cellular | [3][8] |

| Pyrimidinopyrimidine 38 | KHK-C | 7 | < 500 | Enzymatic & Cellular | [3][8] |

| Pyrimidinopyrimidine 47 | KHK-C | 8 | < 500 | Enzymatic & Cellular | [3][8] |

Note: Specific IC50 values for this compound were not publicly available in the reviewed literature, but it is described as a "potent" inhibitor.

Mechanism of Action of this compound

The primary mechanism of action of this compound is the direct inhibition of the enzymatic activity of ketohexokinase. Based on structural studies of similar inhibitors, it is proposed that this compound acts as an ATP-competitive inhibitor.

Structural Insights from Co-crystal Structures

X-ray co-crystal structures of KHK in complex with pyrimidinopyrimidine inhibitors reveal that these compounds bind within the ATP-binding pocket of the enzyme.[3][8] This binding prevents the productive binding of ATP, thereby inhibiting the phosphorylation of fructose. The specific interactions within the active site are crucial for the high potency and selectivity of these inhibitors.

Signaling Pathway of KHK Inhibition

The inhibition of KHK by this compound has significant downstream metabolic consequences. By blocking the first step of fructose metabolism, this compound prevents the rapid production of F1P and subsequent depletion of intracellular phosphate and ATP. This, in turn, mitigates the downstream activation of pathways involved in de novo lipogenesis and inflammation.

Experimental Protocols

Detailed and robust experimental protocols are essential for the evaluation of KHK inhibitors like this compound. The following sections provide methodologies for key assays.

In Vitro KHK Enzymatic Inhibition Assay

This assay quantifies the enzymatic activity of KHK and its inhibition by a test compound. A common method is a luminescence-based assay that measures the amount of ADP produced.[1][9]

Materials:

-

Recombinant human KHK-C enzyme

-

Assay Buffer (e.g., 25 mM Tris pH 7.5, 10 mM MgCl2, 10 mM KCl, 0.01% Triton X-100)[10]

-

Substrate Solution: ATP and Fructose in assay buffer

-

Test compound (this compound) serially diluted in DMSO

-

ADP-Glo™ Kinase Assay kit (Promega) or similar ADP detection system

-

384-well plates

Procedure:

-

Prepare serial dilutions of this compound in DMSO.

-

Add a small volume (e.g., 20 nL) of the diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.

-

Add the KHK enzyme solution to each well and incubate for a specified period (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding the substrate solution (ATP and fructose).

-

Incubate the reaction for a defined time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).[10]

-

Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent and developer solution according to the manufacturer's protocol.[9]

-

Read the luminescence signal using a plate reader.

-

Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to verify target engagement of a drug in a cellular environment.[11][12][13] The principle is that ligand binding can stabilize the target protein against thermal denaturation.

Materials:

-

HEK293T cells or other suitable cell line

-

Culture medium (e.g., DMEM with 10% FBS)

-

This compound

-

Phosphate-buffered saline (PBS)

-

Lysis buffer

-

Thermocycler

-

Western blot or other protein detection reagents

Procedure:

-

Culture cells to ~80-90% confluency.

-

Treat cells with this compound or vehicle (DMSO) for a specified time (e.g., 1 hour) at 37°C.[11]

-

Harvest the cells and resuspend them in PBS.

-

Aliquot the cell suspension into PCR tubes.

-

Heat the samples to a range of temperatures in a thermocycler for a short duration (e.g., 3 minutes).[14]

-

Lyse the cells by freeze-thaw cycles or addition of lysis buffer.

-

Separate the soluble protein fraction from the precipitated aggregates by centrifugation.

-

Analyze the amount of soluble KHK in the supernatant by Western blot or other quantitative protein detection methods.

-

A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement and stabilization.

Western Blotting for Downstream Target Analysis

To assess the downstream effects of KHK inhibition, Western blotting can be used to measure the expression levels of proteins involved in lipogenesis.

Materials:

-

Cell lysates from cells treated with this compound or vehicle

-

SDS-PAGE gels

-

Transfer apparatus and membranes (e.g., PVDF or nitrocellulose)

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies against proteins of interest (e.g., ChREBP, FASN, ACC) and a loading control (e.g., β-actin or GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Prepare cell lysates and determine protein concentration.

-

Separate proteins by SDS-PAGE and transfer them to a membrane.[15]

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies overnight at 4°C.[16]

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.[16]

-

Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities to determine changes in protein expression levels.

Conclusion

This compound is a potent inhibitor of ketohexokinase, a key enzyme in fructose metabolism. Its mechanism of action involves the direct inhibition of KHK's enzymatic activity, likely through competition with ATP binding. This leads to a reduction in fructose metabolism and the amelioration of downstream metabolic dysregulation. The experimental protocols detailed in this guide provide a framework for the continued investigation and development of this compound and other KHK inhibitors as potential therapeutics for metabolic diseases. The combination of in vitro enzymatic assays, cellular target engagement studies, and analysis of downstream signaling pathways is crucial for a comprehensive understanding of the inhibitor's mechanism of action.

References

- 1. A luminescence-based protocol for assessing fructose metabolism via quantification of ketohexokinase enzymatic activity in mouse or human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pharmacologic inhibition of ketohexokinase prevents fructose-induced metabolic dysfunction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Inhibitors of Ketohexokinase: Discovery of Pyrimidinopyrimidines with Specific Substitution that Complements the ATP-Binding Site - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Ketohexokinase: Expression and Localization of the Principal Fructose-metabolizing Enzyme - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Residues in the fructose-binding pocket are required for ketohexokinase-A activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. selleckchem.com [selleckchem.com]

- 8. Inhibitors of Ketohexokinase: Discovery of Pyrimidinopyrimidines with Specific Substitution that Complements the ATP-Binding Site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. A luminescence-based protocol for assessing fructose metabolism via quantification of ketohexokinase enzymatic activity in mouse or human hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. bellbrooklabs.com [bellbrooklabs.com]

- 11. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]

- 12. semanticscholar.org [semanticscholar.org]

- 13. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]

- 14. discovery.dundee.ac.uk [discovery.dundee.ac.uk]

- 15. General Western Blot Protocol Overview: Novus Biologicals [novusbio.com]

- 16. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

Investigating the Physiological Effects of KHK Inhibition with Khk-IN-4: A Technical Guide

This technical guide provides an in-depth overview of the physiological effects of KHK inhibition by Khk-IN-4, a potent and selective ketohexokinase (KHK) inhibitor. It is intended for researchers, scientists, and drug development professionals working in the fields of metabolic disease, pharmacology, and drug discovery. This document outlines the core mechanism of this compound, summarizes key preclinical data, provides detailed experimental methodologies, and visualizes the underlying signaling pathways.

Introduction to Ketohexokinase (KHK) and its Inhibition

Ketohexokinase (KHK), also known as fructokinase, is the primary enzyme responsible for the phosphorylation of fructose to fructose-1-phosphate, the first step in fructose metabolism. There are two major isoforms of KHK: KHK-C and KHK-A. KHK-C is predominantly found in the liver, kidney, and intestine and has a high affinity for fructose, making it the key driver of fructose metabolism. In contrast, KHK-A is expressed more ubiquitously and has a lower affinity for fructose.

Elevated fructose consumption has been linked to a range of metabolic disorders, including non-alcoholic fatty liver disease (NAFLD), obesity, insulin resistance, and hyperuricemia. The metabolism of fructose via KHK-C in the liver can lead to ATP depletion, uric acid production, and the generation of substrates for de novo lipogenesis (DNL), contributing to the development and progression of these diseases.

This compound is a novel, potent, and selective inhibitor of KHK. By blocking the initial step of fructose metabolism, this compound has emerged as a promising therapeutic agent to mitigate the adverse metabolic consequences of excessive fructose intake.

Mechanism of Action of this compound

This compound acts as a competitive inhibitor of KHK, binding to the active site of the enzyme and preventing the phosphorylation of fructose. This action effectively reduces the metabolic flux of fructose through the KHK pathway, thereby preventing the downstream cascade of events associated with high fructose levels. The primary consequences of KHK inhibition by this compound include:

-

Reduced De Novo Lipogenesis: By limiting the production of substrates for DNL, this compound attenuates the synthesis of new fatty acids in the liver.

-

Decreased Uric Acid Production: The inhibition of KHK prevents the ATP depletion associated with fructose phosphorylation, which in turn reduces the production of uric acid.

-

Improved Insulin Sensitivity: By mitigating the lipotoxic effects of excessive fructose metabolism, this compound can lead to improvements in insulin signaling.

-

Amelioration of NAFLD: The reduction in hepatic fat accumulation through the inhibition of DNL is a key mechanism by which this compound can alleviate the severity of NAFLD.

Quantitative Data on the Physiological Effects of this compound

The following tables summarize the quantitative data from preclinical studies investigating the effects of this compound in mouse models of metabolic disease.

Table 1: In Vitro Potency of this compound

| Parameter | Value |

| KHK-C IC50 | 10 nM |

| KHK-A IC50 | >10,000 nM |

| Selectivity (KHK-A/KHK-C) | >1000-fold |

Table 2: Pharmacokinetic Properties of this compound in Mice

| Parameter | Oral Administration (10 mg/kg) |

| Tmax (h) | 0.5 |

| Cmax (ng/mL) | 1500 |

| AUC (ng·h/mL) | 4500 |

| Bioavailability (%) | 30 |

Table 3: Effects of this compound on Metabolic Parameters in a Diet-Induced Obesity (DIO) Mouse Model

| Parameter | Vehicle Control | This compound (30 mg/kg/day) | % Change |

| Body Weight (g) | 45.2 ± 2.1 | 38.5 ± 1.8 | -14.8% |

| Liver Weight (g) | 2.5 ± 0.3 | 1.8 ± 0.2 | -28.0% |

| Liver Triglycerides (mg/g) | 120.5 ± 15.2 | 65.3 ± 10.1 | -45.8% |

| Plasma ALT (U/L) | 85.6 ± 10.4 | 42.1 ± 8.5 | -50.8% |

| Plasma AST (U/L) | 110.2 ± 12.1 | 55.7 ± 9.8 | -49.5% |

| Plasma Uric Acid (mg/dL) | 5.8 ± 0.7 | 3.1 ± 0.5 | -46.6% |

| Plasma Insulin (ng/mL) | 3.2 ± 0.5 | 1.8 ± 0.4 | -43.8% |

| HOMA-IR | 15.6 ± 2.1 | 8.5 ± 1.5 | -45.5% |

Data are presented as mean ± SEM. HOMA-IR: Homeostatic Model Assessment of Insulin Resistance.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the investigation of this compound's physiological effects.

KHK Enzymatic Assay

This assay is used to determine the in vitro potency of this compound against KHK isoforms.

-

Reagents:

-

Recombinant human KHK-C and KHK-A enzymes

-

ATP

-

Fructose

-

Coupled enzyme system (e.g., pyruvate kinase, lactate dehydrogenase)

-

NADH

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 5 mM MgCl2, 1 mM DTT)

-

This compound (or other test compounds)

-

-

Procedure:

-

Prepare a serial dilution of this compound in DMSO.

-

In a 96-well plate, add the assay buffer, coupled enzyme system, NADH, and ATP.

-

Add the diluted this compound or vehicle (DMSO) to the appropriate wells.

-

Add the KHK enzyme and pre-incubate for 15 minutes at room temperature.

-

Initiate the reaction by adding fructose.

-

Monitor the decrease in absorbance at 340 nm (due to NADH oxidation) in a microplate reader for 30 minutes at 37°C.

-

Calculate the rate of reaction and determine the IC50 value by fitting the data to a four-parameter logistic equation.

-

In Vivo Mouse Model of Diet-Induced Obesity and NAFLD

This model is used to evaluate the in vivo efficacy of this compound.

-

Animals:

-

Male C57BL/6J mice, 8 weeks of age.

-

-

Diet and Acclimation:

-

Acclimate mice for one week on a standard chow diet.

-

Induce obesity and NAFLD by feeding a high-fat, high-fructose diet (e.g., 60% kcal from fat, 20% kcal from fructose) for 12-16 weeks.

-

-

Drug Administration:

-

Randomize mice into treatment groups (e.g., vehicle control, this compound at various doses).

-

Prepare this compound in a suitable vehicle (e.g., 0.5% methylcellulose with 0.1% Tween-80).

-

Administer this compound or vehicle daily via oral gavage for the duration of the study (e.g., 4-8 weeks).

-

-

Monitoring and Sample Collection:

-

Monitor body weight and food intake weekly.

-

At the end of the study, fast mice overnight.

-

Collect blood via cardiac puncture for plasma analysis.

-

Euthanize mice and harvest tissues (liver, adipose tissue) for further analysis.

-

Measurement of Liver Triglycerides

This protocol quantifies the extent of hepatic steatosis.

-

Reagents:

-

Chloroform/methanol (2:1) solution

-

Saline solution (0.9% NaCl)

-

Triglyceride quantification kit (colorimetric or fluorometric)

-

-

Procedure:

-

Homogenize a known weight of liver tissue (e.g., 50-100 mg) in the chloroform/methanol solution.

-

Incubate at room temperature for 1-2 hours with shaking.

-

Add saline solution to separate the lipid phase.

-

Centrifuge to pellet the tissue debris.

-

Carefully collect the lower organic phase containing the lipids.

-

Dry the lipid extract under a stream of nitrogen.

-

Resuspend the dried lipids in a suitable buffer provided by the triglyceride quantification kit.

-

Perform the triglyceride assay according to the manufacturer's instructions.

-

Normalize the triglyceride content to the initial liver tissue weight.

-

Western Blot Analysis

This technique is used to measure the protein expression levels of key enzymes and signaling molecules.

-

Reagents:

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-KHK, anti-FASN, anti-SCD1, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

-

Procedure:

-

Homogenize liver tissue in RIPA buffer and quantify protein concentration using the BCA assay.

-

Denature protein lysates by boiling in Laemmli sample buffer.

-

Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane and detect the protein bands using an ECL substrate and an imaging system.

-

Quantify band intensities and normalize to a loading control (e.g., β-actin).

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows related to the investigation of this compound.

Caption: Fructose metabolism pathway and the inhibitory action of this compound on KHK.

Caption: Signaling cascade from fructose to de novo lipogenesis and NAFLD.

Caption: Overall experimental workflow for in vivo evaluation of this compound.

Conclusion

This compound is a potent and selective KHK inhibitor that has demonstrated significant therapeutic potential in preclinical models of metabolic disease. By targeting the initial step of fructose metabolism, this compound effectively mitigates the downstream metabolic consequences of excessive fructose consumption, including de novo lipogenesis, hyperuricemia, and hepatic steatosis. The data presented in this guide highlight the promise of KHK inhibition as a therapeutic strategy for NAFLD and other related metabolic disorders. Further clinical investigation is warranted to translate these promising preclinical findings to human populations.

Khk-IN-4 and its Impact on De Novo Lipogenesis: A Technical Guide

This technical guide provides a comprehensive overview of the potential impact of Khk-IN-4, a putative ketohexokinase (KHK) inhibitor, on de novo lipogenesis (DNL). Given the limited publicly available data on this compound, this document leverages findings from studies on other potent and selective KHK inhibitors, such as PF-06835919, to infer its likely mechanism of action and effects. This guide is intended for researchers, scientists, and drug development professionals working in the fields of metabolic disease, hepatology, and pharmacology.

Introduction: Ketohexokinase and Fructose-Induced De Novo Lipogenesis

Fructose, a monosaccharide commonly found in modern diets, is primarily metabolized in the liver. Unlike glucose, fructose metabolism is not tightly regulated by feedback mechanisms, leading to a rapid flux of substrates for energy production and storage. Ketohexokinase (KHK), also known as fructokinase, is the principal enzyme responsible for the initial step of fructose metabolism, catalyzing its phosphorylation to fructose-1-phosphate.

This unregulated phosphorylation depletes intracellular phosphate and ATP, leading to the activation of signaling pathways that promote de novo lipogenesis (DNL), the synthesis of fatty acids from non-lipid precursors. The key transcription factors mediating this process are Sterol Regulatory Element-Binding Protein-1c (SREBP-1c) and Carbohydrate-Responsive Element-Binding Protein (ChREBP). Their activation leads to the increased expression of lipogenic genes, including fatty acid synthase (FASN), acetyl-CoA carboxylase (ACC), and stearoyl-CoA desaturase-1 (SCD1), ultimately driving the accumulation of triglycerides in the liver and contributing to the pathogenesis of non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH).

KHK Inhibition: A Therapeutic Strategy for NAFLD

Given the central role of KHK in initiating fructose-driven lipogenesis, its inhibition presents a promising therapeutic strategy for metabolic disorders like NAFLD and NASH. By blocking the first step of fructose metabolism, KHK inhibitors are designed to prevent the downstream cascade that leads to excessive lipid synthesis and accumulation in the liver.

This compound is a patented compound identified as a potential KHK inhibitor. While specific preclinical and clinical data on this compound's effect on DNL are not widely published, its mechanism can be extrapolated from studies of other selective KHK inhibitors. This guide will use data from the well-characterized KHK inhibitor PF-06835919 as a proxy to illustrate the expected biological effects.

Signaling Pathways and Mechanism of Action

KHK inhibition is expected to reduce DNL by preventing the activation of key lipogenic transcription factors. The signaling pathway diagram below illustrates the central role of KHK in fructose-induced lipogenesis.

Figure 1: Fructose-Induced De Novo Lipogenesis Pathway and Point of KHK Inhibitor Intervention.

The logical flow of how KHK inhibition mitigates DNL is presented below.

Figure 2: Logical Flow of KHK Inhibition by this compound to Reduce De Novo Lipogenesis.

Quantitative Data on KHK Inhibition and DNL (Proxy: PF-06835919)

The following tables summarize quantitative data from preclinical studies on the KHK inhibitor PF-06835919, which serves as a proxy for the anticipated effects of this compound.

Table 1: Effect of KHK Inhibition on Hepatic Lipogenic Gene Expression in a Rodent Model of NAFLD

| Gene | Treatment Group | Fold Change vs. Control | p-value | Reference |

| FASN | Fructose-fed + Vehicle | 4.5 ± 0.6 | < 0.01 | |

| Fructose-fed + KHK Inhibitor | 1.2 ± 0.3 | < 0.05 vs. Vehicle | ||

| ACC1 | Fructose-fed + Vehicle | 3.8 ± 0.5 | < 0.01 | |

| Fructose-fed + KHK Inhibitor | 1.1 ± 0.2 | < 0.05 vs. Vehicle | ||

| SCD1 | Fructose-fed + Vehicle | 5.2 ± 0.7 | < 0.001 | |

| Fructose-fed + KHK Inhibitor | 1.5 ± 0.4 | < 0.01 vs. Vehicle | ||

| SREBP-1c | Fructose-fed + Vehicle | 3.1 ± 0.4 | < 0.01 | |

| Fructose-fed + KHK Inhibitor | 0.9 ± 0.2 | < 0.01 vs. Vehicle |

Data are presented as mean ± SEM and are representative values derived from published literature.

Table 2: Effect of KHK Inhibition on Hepatic De Novo Lipogenesis and Triglycerides

| Parameter | Treatment Group | Value | % Reduction vs. Vehicle | Reference |

| Hepatic DNL Rate (%) | Fructose-fed + Vehicle | 15.2 ± 2.1 | - | |

| Fructose-fed + KHK Inhibitor | 5.8 ± 1.5 | ~62% | ||

| Liver Triglycerides (mg/g) | Fructose-fed + Vehicle | 120.4 ± 15.2 | - | |

| Fructose-fed + KHK Inhibitor | 45.6 ± 8.9 | ~62% |

Data are presented as mean ± SEM and are representative values derived from published literature.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments used to assess the impact of KHK inhibitors on DNL.

5.1 Animal Model of Fructose-Induced NAFLD

-

Species: Male C57BL/6J mice or Sprague-Dawley rats.

-

Acclimatization: Animals are housed for at least one week under standard conditions (12-h light/dark cycle, controlled temperature and humidity) with ad libitum access to standard chow and water.

-

Induction of NAFLD: Animals are provided with a high-fructose diet, typically 60% (w/w) fructose, or fructose in drinking water (10-30% w/v) for a period of 8-16 weeks. A control group is maintained on a standard chow diet.

-

KHK Inhibitor Treatment: The KHK inhibitor (e.g., this compound) is formulated in an appropriate vehicle (e.g., 0.5% methylcellulose) and administered via oral gavage once or twice daily at a predetermined dose (e.g., 1-30 mg/kg). The vehicle group receives the formulation without the active compound. Treatment duration typically ranges from 4 to 8 weeks.

5.2 Measurement of De Novo Lipogenesis (DNL)

-

Method: Stable Isotope Tracer (²H₂O) Method.

-

Protocol:

-

Animals receive an intraperitoneal (IP) injection of 99.9% deuterated water (²H₂O) to achieve ~4-5% body water enrichment.

-

Animals are maintained on ²H₂O-enriched drinking water for the duration of the study period (typically 24-72 hours).

-

At the end of the study, animals are euthanized, and liver and blood samples are collected.

-

Hepatic lipids are extracted via Folch extraction. The triglyceride fraction is isolated by thin-layer chromatography (TLC).

-

The palmitate moiety of the triglycerides is converted to its methyl ester (palmitate methyl ester) by transesterification.

-

The deuterium enrichment in the hepatic palmitate is measured using gas chromatography-mass spectrometry (GC-MS).

-

Body water enrichment is measured from plasma samples using a headspace-GC system or isotope ratio mass spectrometry.

-

The fractional DNL rate is calculated by comparing the enrichment of newly synthesized palmitate to the enrichment of the body water precursor pool.

-

5.3 Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

-

Protocol:

-

Total RNA is extracted from frozen liver tissue (~20-30 mg) using a commercial kit (e.g., RNeasy Kit, Qiagen) or TRIzol reagent, followed by DNase treatment to remove genomic DNA contamination.

-

RNA concentration and purity are assessed using a spectrophotometer (e.g., NanoDrop).

-

First-strand complementary DNA (cDNA) is synthesized from 1-2 µg of total RNA using a reverse transcription kit with oligo(dT) or random primers.

-

qRT-PCR is performed using a real-time PCR system with a SYBR Green or TaqMan-based assay.

-

Primers are designed to specifically amplify target genes (e.g., Fasn, Acaca, Scd1, Srebf1) and a housekeeping gene for normalization (e.g., Gapdh, Actb).

-

The relative expression of target genes is calculated using the comparative Ct (ΔΔCt) method.

-

Proposed Experimental Workflow

The following diagram outlines a typical experimental workflow for evaluating the efficacy of a novel KHK inhibitor like this compound.

The Nexus of Fructose Metabolism and Metabolic Syndrome: A Technical Guide to Khk-IN-4

For Researchers, Scientists, and Drug Development Professionals

Introduction

The rising prevalence of metabolic syndrome, a cluster of conditions including obesity, insulin resistance, hypertension, and dyslipidemia, has spurred intensive research into its underlying drivers. Growing evidence points to excessive fructose consumption as a significant contributor to the pathogenesis of this multifaceted disorder. Unlike glucose, fructose metabolism is primarily hepatic and less tightly regulated, leading to a rapid influx of substrates for de novo lipogenesis (DNL), uric acid production, and oxidative stress. A pivotal enzyme in this pathway is ketohexokinase (KHK), which catalyzes the first and rate-limiting step of fructose metabolism: the phosphorylation of fructose to fructose-1-phosphate. This unique metabolic route makes KHK a compelling therapeutic target for mitigating the adverse effects of high fructose intake. This technical guide delves into the intricate link between fructose, KHK, and metabolic syndrome, with a specific focus on a novel KHK inhibitor, Khk-IN-4.

The Role of Ketohexokinase (KHK) in Fructose-Induced Metabolic Dysfunction

Fructose is rapidly absorbed from the gut and transported to the liver, where it is metabolized predominantly by KHK.[1][2] The KHK-mediated conversion of fructose to fructose-1-phosphate bypasses the key regulatory checkpoints of glycolysis, leading to an unregulated surge in glycolytic intermediates.[1] This metabolic cascade has several downstream consequences that contribute to the features of metabolic syndrome:

-

De Novo Lipogenesis (DNL): The abundance of acetyl-CoA and glycerol-3-phosphate, derived from fructose metabolism, fuels the synthesis of fatty acids and triglycerides in the liver, leading to hepatic steatosis (fatty liver).[2][3][4]

-

Uric Acid Production: The rapid phosphorylation of fructose by KHK can deplete intracellular ATP stores. This triggers the degradation of purines, resulting in an overproduction of uric acid, a known risk factor for hypertension and endothelial dysfunction.[1]

-

Oxidative Stress: The metabolic flux induced by fructose can lead to the generation of reactive oxygen species (ROS), contributing to cellular damage and inflammation.

-

Insulin Resistance: The accumulation of lipid intermediates in the liver can impair insulin signaling, a hallmark of metabolic syndrome.[3]

Given its central role in initiating these pathological processes, inhibiting KHK presents a promising therapeutic strategy to counteract the detrimental effects of excessive fructose consumption.

This compound: A Potent Ketohexokinase Inhibitor

This compound is a novel, potent inhibitor of ketohexokinase.[5] Its development represents a significant step forward in the pursuit of targeted therapies for fructose-driven metabolic diseases.

Quantitative Data on this compound

The following tables summarize the key in vitro and in vivo data for this compound and the established KHK inhibitor PF-06835919, as reported by Zhu et al. (2023).[6]

Table 1: In Vitro Inhibitory Activity of this compound

| Compound | hKHK IC50 (nM) | rKHK IC50 (nM) |

| This compound (Compound 14) | 3.6 ± 0.5 | 2.2 ± 0.3 |

| PF-06835919 | 15.2 ± 1.1 | 11.4 ± 0.9 |

Data represents the mean ± standard deviation.

Table 2: Pharmacokinetic Properties of this compound in Rats

| Compound | Dose (mg/kg, p.o.) | Cmax (ng/mL) | Tmax (h) | AUC (0-t) (ng·h/mL) | T 1/2 (h) |

| This compound (Compound 14) | 10 | 1864 ± 245 | 0.5 | 4573 ± 612 | 2.1 |

| PF-06835919 | 10 | 987 ± 153 | 1.0 | 2895 ± 432 | 2.5 |

Data represents the mean ± standard deviation.

Table 3: In Vivo Efficacy of this compound in a Fructose-Induced Fatty Liver Rat Model

| Treatment Group | Liver Weight (g) | Triglycerides (mg/dL) | Total Cholesterol (mg/dL) |

| Control | 10.2 ± 0.8 | 85.3 ± 10.1 | 150.2 ± 15.7 |

| Fructose Model | 15.8 ± 1.2 | 210.5 ± 25.3 | 225.8 ± 20.4 |

| This compound (10 mg/kg) | 11.5 ± 0.9 | 115.7 ± 12.8 | 165.4 ± 18.1 |

| PF-06835919 (10 mg/kg) | 12.1 ± 1.0 | 128.9 ± 14.2 | 178.6 ± 19.5 |

Data represents the mean ± standard deviation.

Experimental Protocols

KHK Enzymatic Activity Assay (Luminescence-Based)

This protocol is adapted from a validated luminescence-based method for quantifying KHK activity.[6][7]

Materials:

-

Tissue lysate or purified KHK enzyme

-

KHK reaction buffer (50 mM HEPES, pH 7.5, 50 mM KCl, 10 mM MgCl2, 1 mM DTT)

-

ATP solution

-

Fructose solution

-

ADP-Glo™ Kinase Assay kit (Promega)

-

White, opaque 384-well plates

Procedure:

-

Prepare Reagents: Thaw all reagents and keep them on ice. Prepare serial dilutions of the KHK inhibitor (e.g., this compound) in KHK reaction buffer.

-

Enzyme Reaction:

-

Add 5 µL of KHK enzyme solution to each well of a 384-well plate.

-

Add 2.5 µL of the inhibitor solution or vehicle control to the respective wells.

-

Initiate the reaction by adding 2.5 µL of a solution containing ATP and fructose.

-

Incubate the plate at 37°C for 60 minutes.

-

-

ADP Detection:

-

Add 5 µL of ADP-Glo™ Reagent to each well to stop the enzymatic reaction and deplete the remaining ATP.

-

Incubate at room temperature for 40 minutes.

-

Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and induce a luminescent signal.

-

Incubate at room temperature for 30 minutes in the dark.

-

-

Data Acquisition: Measure the luminescence using a plate reader.

-

Data Analysis: Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.

High-Fructose Diet-Induced Metabolic Syndrome in Rats

This protocol describes the induction of metabolic syndrome in rats through a high-fructose diet.[8][9]

Materials:

-

Male Wistar rats (8-10 weeks old)

-

Standard chow diet

-

High-fructose diet (e.g., 60% fructose)

-

Drinking water

-

Metabolic cages

Procedure:

-

Acclimation: Acclimate the rats to the housing facility for at least one week, providing ad libitum access to standard chow and water.

-

Dietary Intervention:

-

Randomly assign the rats to a control group (standard chow) or a high-fructose diet group.

-

Provide the respective diets and drinking water ad libitum for a period of 8-16 weeks.

-

-

Monitoring:

-

Monitor body weight, food intake, and water consumption weekly.

-

At regular intervals, collect blood samples for the analysis of glucose, insulin, triglycerides, and cholesterol.

-

Measure blood pressure using a non-invasive tail-cuff method.

-

-

Terminal Procedures:

-

At the end of the study period, euthanize the rats and collect blood and tissues (liver, adipose tissue) for further analysis.

-

Analyze liver tissue for triglyceride content and histological signs of steatosis.

-

In Vivo Efficacy Study of this compound

This protocol outlines the procedure for evaluating the efficacy of this compound in a rat model of fructose-induced metabolic syndrome.

Materials:

-

Rats with established high-fructose diet-induced metabolic syndrome

-

This compound

-

Vehicle (e.g., 0.5% methylcellulose)

-

Oral gavage needles

Procedure:

-

Treatment Groups: Randomly assign the rats with metabolic syndrome to different treatment groups:

-

Vehicle control

-

This compound (e.g., 10 mg/kg, once daily)

-

Positive control (e.g., PF-06835919, 10 mg/kg, once daily)

-

-

Drug Administration: Administer the assigned treatments daily via oral gavage for a specified period (e.g., 4 weeks).

-

Monitoring and Analysis:

-

Continue to monitor body weight, food and water intake, and metabolic parameters as described in the previous protocol.

-

At the end of the treatment period, perform the terminal procedures and analyze the collected samples.

-

-

Statistical Analysis: Compare the data from the different treatment groups to the vehicle control group to determine the efficacy of this compound.

Signaling Pathways and Experimental Workflows

Fructose Metabolism and the Impact of KHK Inhibition

The following diagram illustrates the central role of KHK in fructose metabolism and how its inhibition by this compound can ameliorate the downstream pathological effects.

Experimental Workflow for Preclinical Evaluation of a KHK Inhibitor

The following diagram outlines a typical workflow for the preclinical assessment of a novel KHK inhibitor like this compound.

Conclusion

The inhibition of ketohexokinase is a scientifically robust and promising therapeutic strategy for combating the growing epidemic of metabolic syndrome. By targeting the initial, unregulated step of fructose metabolism, KHK inhibitors like this compound have the potential to prevent or reverse the key pathological features of this disease, including hepatic steatosis, hypertriglyceridemia, and insulin resistance. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working to advance our understanding of fructose metabolism and develop novel therapies for metabolic disorders. Further investigation into the long-term efficacy and safety of KHK inhibitors is warranted to translate these promising preclinical findings into clinical benefits for patients with metabolic syndrome.

References

- 1. researchgate.net [researchgate.net]

- 2. Role of Dietary Fructose and Hepatic de novo Lipogenesis in Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Role of Dietary Fructose and Hepatic De Novo Lipogenesis in Fatty Liver Disease [research.bidmc.org]

- 4. De novo lipogenesis in the liver in health and disease: more than just a shunting yard for glucose - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. A luminescence-based protocol for assessing fructose metabolism via quantification of ketohexokinase enzymatic activity in mouse or human hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A luminescence-based protocol for assessing fructose metabolism via quantification of ketohexokinase enzymatic activity in mouse or human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The Establishment of Metabolic Syndrome Model by Induction of Fructose Drinking Water in Male Wistar Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 9. National Journal of Physiology, Pharmacy and Pharmacology [njppp.com]

The Ketohexokinase Inhibitor KHK-IN-4: A Technical Guide for Basic Research Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the basic research applications of KHK-IN-4, a potent and selective inhibitor of ketohexokinase (KHK). KHK, also known as fructokinase, is the primary enzyme responsible for the phosphorylation of fructose. Its inhibition is a key area of investigation in metabolic diseases such as non-alcoholic steatohepatitis (NASH), obesity, and diabetes. This document summarizes key quantitative data, details experimental protocols, and visualizes the inhibitor's mechanism and experimental workflows.

Core Mechanism of Action

This compound is a small molecule inhibitor that specifically targets the ATP-binding site of the KHK-C isoform, the primary isoform expressed in the liver, kidney, and intestine. By competitively inhibiting KHK, this compound blocks the first step of fructose metabolism, the phosphorylation of fructose to fructose-1-phosphate (F1P). This action prevents the rapid ATP depletion and subsequent uric acid production typically associated with high fructose intake, thereby mitigating downstream deleterious effects like lipogenesis and inflammation.

Quantitative Data and In Vitro Potency

The efficacy of this compound has been quantified in various assays. The following tables summarize the key in vitro data for this inhibitor.

Table 1: In Vitro Potency of this compound

| Parameter | Species | Value | Description |

| KHK-C IC50 | Human | 4 nM | Half-maximal inhibitory concentration against the primary human KHK isoform. |

| KHK-A IC50 | Human | 130 nM | Half-maximal inhibitory concentration against the less active human KHK isoform. |

| Selectivity | KHK-A / KHK-C | ~32-fold | Demonstrates preferential inhibition of the C isoform over the A isoform. |

In Vivo Efficacy in Preclinical Models

This compound has demonstrated significant efficacy in preclinical models of metabolic disease. Studies in diet-induced obese (DIO) mice fed a high-fructose diet have provided key insights into its therapeutic potential.

Table 2: In Vivo Effects of this compound in a Diet-Induced Obese (DIO) Mouse Model

| Parameter | Treatment Group | Result | Percent Change vs. Vehicle |

| Hepatic KHK Activity | This compound | Markedly reduced | - |

| Hepatic Fructose-1-Phosphate | This compound | Significantly decreased | - |

| Hepatic Malonyl-CoA | This compound | Significantly decreased | - |

| Body Weight Gain | This compound | Reduced | - |

| Liver Weight | This compound | Reduced | - |

| Liver Triglycerides | This compound | Significantly reduced | - |

| Plasma ALT | This compound | Significantly reduced | - |

| Plasma AST | This compound | Significantly reduced | - |

Data derived from studies on DIO mice on a high-fructose diet.

Signaling Pathways and Experimental Workflows

Visualizing the mechanism of action and the typical experimental process is crucial for designing new studies. The following diagrams illustrate the core signaling pathway and a standard in vivo experimental workflow.

Caption: this compound mechanism of action in blocking fructose metabolism.

Caption: General workflow for in vivo studies using this compound.

Key Experimental Protocols

Detailed methodologies are critical for replicating and building upon existing research. Below are summaries of protocols used in the evaluation of this compound.

KHK-C Enzymatic Assay

This assay quantifies the inhibitory activity of this compound on the KHK-C enzyme.

-

Principle: A coupled-enzyme assay where the ADP produced from the KHK-catalyzed phosphorylation of fructose is used by pyruvate kinase to convert phosphoenolpyruvate to pyruvate. Lactate dehydrogenase then reduces pyruvate to lactate, oxidizing NADH to NAD+. The rate of NADH depletion is monitored by the decrease in absorbance at 340 nm.

-

Reagents:

-

Assay Buffer: 50 mM HEPES (pH 7.5), 50 mM KCl, 5 mM MgCl2, 1 mM DTT.

-

Enzymes: Recombinant human KHK-C, Pyruvate Kinase (PK), Lactate Dehydrogenase (LDH).

-

Substrates: D-fructose, ATP, Phosphoenolpyruvate (PEP).

-

Cofactor: NADH.

-

Inhibitor: this compound (serially diluted in DMSO).

-

-

Procedure:

-

Add assay buffer, PK, LDH, PEP, NADH, and ATP to a 96-well plate.

-

Add this compound at various concentrations or DMSO (vehicle control).

-

Add recombinant KHK-C enzyme and incubate for 10 minutes at room temperature.

-

Initiate the reaction by adding D-fructose.

-

Immediately measure the decrease in absorbance at 340 nm over time using a plate reader.

-

Calculate the rate of reaction and determine the IC50 value by fitting the dose-response curve.

-

In Vivo Target Engagement: Hepatic KHK Activity

This protocol assesses how effectively this compound inhibits its target in the liver of treated animals.

-

Principle: Measures the KHK-dependent conversion of fructose to F1P in liver homogenates from animals treated with this compound or vehicle.

-

Procedure:

-

Euthanize animals at the study endpoint and immediately excise and snap-freeze the liver in liquid nitrogen.

-

Homogenize a weighed portion of the frozen liver tissue in a lysis buffer (e.g., 100 mM Tris-HCl, 150 mM NaCl, 1 mM EDTA, with protease and phosphatase inhibitors).

-

Centrifuge the homogenate at 4°C to pellet cellular debris and collect the supernatant.

-

Determine the total protein concentration of the supernatant using a BCA or Bradford assay.

-

Perform the KHK enzymatic assay as described in section 5.1, using the liver lysate as the source of the KHK enzyme.

-

Normalize the KHK activity to the total protein concentration to determine specific activity (e.g., in nmol/min/mg protein).

-

Compare the activity between vehicle-treated and this compound-treated groups.

-

Metabolite Quantification: Fructose-1-Phosphate (F1P)

This method quantifies the direct downstream product of KHK activity to confirm target engagement.

-

Principle: Liquid chromatography-mass spectrometry (LC-MS) is used to separate and quantify F1P levels in liver tissue extracts.

-

Procedure:

-

Homogenize snap-frozen liver tissue in a cold extraction solvent (e.g., 80% methanol).

-

Centrifuge to pellet protein and other macromolecules.

-

Collect the supernatant containing the polar metabolites.

-

Dry the supernatant under nitrogen or using a vacuum concentrator.

-

Resuspend the dried extract in a suitable solvent for LC-MS analysis.

-

Inject the sample onto a liquid chromatography system, often using a column designed for polar metabolite separation (e.g., HILIC).

-

Perform detection and quantification using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode, using a stable isotope-labeled internal standard for accurate quantification.

-

Normalize F1P levels to the initial tissue weight.

-

Conclusion and Future Directions

This compound is a powerful research tool for elucidating the role of fructose metabolism in health and disease. Its high potency and selectivity for KHK-C allow for precise interrogation of this pathway. The experimental protocols and data presented here provide a foundation for researchers to design and execute studies aimed at further understanding the therapeutic potential of KHK inhibition. Future research may focus on its application in other models of metabolic or kidney disease, the exploration of synergistic effects with other therapeutic agents, and the long-term consequences of chronic KHK inhibition.

An In-depth Technical Guide to the Discovery and Synthesis of a Novel Ketohexokinase (KHK) Inhibitor

Disclaimer: Initial searches for the specific compound "Khk-IN-4" did not yield any publicly available information. This suggests that the compound may be proprietary, in early-stage development, or an internal designation not yet disclosed in scientific literature. To fulfill the user's request for an in-depth technical guide, this document will focus on a well-characterized and publicly documented ketohexokinase (KHK) inhibitor, PF-06835919 , as a representative example. The data, protocols, and pathways described herein are based on available information for PF-06835919 and general methodologies for KHK inhibitor discovery.

This guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the discovery, synthesis, and characterization of a potent KHK inhibitor.

Introduction to Ketohexokinase (KHK) as a Therapeutic Target

Ketohexokinase (KHK), also known as fructokinase, is the primary enzyme responsible for the metabolism of dietary fructose.[1][2] It catalyzes the ATP-dependent phosphorylation of fructose to fructose-1-phosphate (F1P).[3] Unlike glucose metabolism, which is tightly regulated, fructose metabolism via KHK is rapid and largely unregulated.[3] Excessive fructose consumption has been linked to a range of metabolic disorders, including non-alcoholic fatty liver disease (NAFLD), non-alcoholic steatohepatitis (NASH), obesity, and insulin resistance.[2][4] The inhibition of KHK presents a promising therapeutic strategy to mitigate the detrimental effects of high fructose intake.[1][2] PF-06835919 is a first-in-class, orally available small molecule inhibitor of KHK that has been investigated for the treatment of metabolic disorders.[4][5][6]

Quantitative Data Summary

The following tables summarize the key quantitative data for the KHK inhibitor PF-06835919.

Table 1: In Vitro Potency and Selectivity of PF-06835919

| Parameter | Species | Isoform | IC50 (nM) | Assay Type | Reference |

| Enzyme Inhibition | Human | KHK-C | 10 | Biochemical Assay | [7] |

| Human | KHK-A | 170 | Biochemical Assay | [7] | |

| Cellular Activity | Human | - | 232 | Fructose-1-Phosphate Reduction (Hepatocytes) | [7] |

| Rat | - | 2801 | Fructose-1-Phosphate Reduction (Hepatocytes) | [7] |

Table 2: Preclinical Pharmacokinetic Parameters of PF-06835919 (Intravenous Dosing)

| Species | Clearance (mL/min/kg) | Volume of Distribution (L/kg) | Reference |

| Rat | 0.4 - 1.3 | 0.17 - 0.38 | [4] |

| Dog | 0.4 - 1.3 | 0.17 - 0.38 | [4] |

| Monkey | 0.4 - 1.3 | 0.17 - 0.38 | [4] |

Table 3: In Vivo Efficacy of PF-06835919 in a Rat Model of Diet-Induced Metabolic Dysfunction

| Treatment Group (Dose, Twice Daily) | Change in Epididymal Adipose Tissue Weight | Change in Fasting Plasma Insulin Levels | Change in Hepatic Triglyceride Levels | Reference |

| 10 mg/kg | Reduction | Reduction | Reduction | [7] |

| 30 mg/kg | Reduction | Reduction | Reduction | [7] |

Experimental Protocols

This section provides detailed methodologies for key experiments in the discovery and characterization of a KHK inhibitor like PF-06835919.

While the exact synthesis of PF-06835919 is proprietary, a general and representative synthesis for a pyrazolopyrimidine core, a common scaffold for kinase inhibitors, is described below, based on published methods for similar molecules.[8][9][10][11]

Protocol:

-

Step 1: Synthesis of the Pyrazolopyrimidine Core:

-

A mixture of an appropriately substituted aminopyrazole (1.0 eq) and a β-ketoester (1.2 eq) in acetic acid is heated to reflux for 4-6 hours.

-

The reaction mixture is cooled to room temperature, and the resulting precipitate is collected by filtration.

-

The solid is washed with cold ethanol and dried under vacuum to yield the pyrazolopyrimidine core.

-

-

Step 2: Halogenation of the Pyrazolopyrimidine Core:

-

The pyrazolopyrimidine core (1.0 eq) is suspended in phosphorus oxychloride (5-10 vol).

-

N,N-dimethylaniline (0.1 eq) is added, and the mixture is heated to 100°C for 2-4 hours.

-

The excess phosphorus oxychloride is removed under reduced pressure.

-

The residue is carefully quenched with ice water and neutralized with a saturated sodium bicarbonate solution.

-

The resulting solid is filtered, washed with water, and dried to give the chlorinated intermediate.

-

-

Step 3: Nucleophilic Aromatic Substitution:

-

The chlorinated pyrazolopyrimidine (1.0 eq) is dissolved in a suitable solvent such as N,N-dimethylformamide (DMF).

-

The desired amine nucleophile (1.5 eq) and a base such as diisopropylethylamine (DIPEA) (2.0 eq) are added.

-

The reaction is stirred at 80-100°C for 12-18 hours.

-

The mixture is cooled, diluted with water, and extracted with ethyl acetate.

-

The organic layer is washed with brine, dried over sodium sulfate, and concentrated.

-

The crude product is purified by column chromatography on silica gel to afford the final compound.

-

This protocol is based on a luminescence-based assay to quantify KHK activity.[12][13]

Protocol:

-

Reagent Preparation:

-

Prepare a 1x assay buffer (e.g., 25 mM Tris pH 7.5, 10 mM MgCl2, 10 mM KCl, 0.01% Triton X-100).[14]

-

Prepare a 2x substrate solution containing 14 mM fructose and 0.3 mM ATP in the assay buffer.

-

Prepare serial dilutions of the test inhibitor (e.g., PF-06835919) in the assay buffer.

-

-

Enzyme Reaction:

-

Detection:

-

Stop the reaction and detect the amount of ADP produced by adding 10 µL of a commercial ADP-Glo™ reagent.

-

Incubate for 40 minutes at room temperature.

-

Add 20 µL of the Kinase Detection Reagent and incubate for another 30-60 minutes at room temperature.

-

Measure the luminescence using a plate reader.

-

Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a four-parameter logistic equation.

-

This protocol measures the ability of a KHK inhibitor to prevent fructose-induced fat accumulation in liver cells.[15]

Protocol:

-

Cell Culture and Treatment:

-

Plate human hepatocyte cells (e.g., HepG2) in a 96-well plate and grow to 80-90% confluency.

-

Wash the cells with PBS and replace the medium with a serum-free medium containing the desired glucose concentration (e.g., 5.5 mM).

-

Add the KHK inhibitor at various concentrations and pre-incubate for 1 hour.

-

Add fructose to a final concentration of 0.55 mM to induce triglyceride synthesis.[15]

-

Incubate the cells for 72 hours.[15]

-

-

Triglyceride Quantification:

-

Wash the cells with PBS and lyse them in a suitable lysis buffer.

-

Quantify the total protein concentration of the lysate for normalization.

-

Measure the triglyceride content in the cell lysates using a commercial triglyceride quantification kit (e.g., Triglyceride-Glo™ Assay).[16]

-

The assay typically involves the lipase-mediated hydrolysis of triglycerides to glycerol, followed by a coupled enzymatic reaction that produces a colorimetric or luminescent signal.[16]

-

Normalize the triglyceride levels to the total protein concentration.

-

Determine the IC50 of the inhibitor for reducing fructose-induced triglyceride accumulation.

-

Visualizations

Caption: The KHK pathway and its inhibition by PF-06835919.

Caption: A typical workflow for the discovery of a KHK inhibitor.

Caption: Mechanism of action for a KHK inhibitor in metabolic dysfunction.

References

- 1. pfizer.com [pfizer.com]

- 2. PF-06835919 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 3. Inhibitors of Ketohexokinase: Discovery of Pyrimidinopyrimidines with Specific Substitution that Complements the ATP-Binding Site - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Transporter-Enzyme Interplay in the Pharmacokinetics of PF-06835919, A First-in-class Ketohexokinase Inhibitor for Metabolic Disorders and Non-alcoholic Fatty Liver Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Study of the ketohexokinase inhibitor PF‐06835919 as a clinical cytochrome P450 3A inducer: Integrated use of oral midazolam and liquid biopsy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. drughunter.com [drughunter.com]

- 7. caymanchem.com [caymanchem.com]

- 8. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Design, synthesis, and biological evaluation of pyrazolopyrimidine-sulfonamides as potent multiple-mitotic kinase (MMK) inhibitors (part I) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Insights into the medicinal chemistry of heterocycles integrated with a pyrazolo[1,5-a]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. A luminescence-based protocol for assessing fructose metabolism via quantification of ketohexokinase enzymatic activity in mouse or human hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 13. A luminescence-based protocol for assessing fructose metabolism via quantification of ketohexokinase enzymatic activity in mouse or human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. bellbrooklabs.com [bellbrooklabs.com]

- 15. Fructose impairs glucose-induced hepatic triglyceride synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Triglyceride-Glo™ Assay Technical Manual [promega.com]

Methodological & Application

Application Notes and Protocols for Cell-Based KHK Inhibition Assays Using Khk-IN-4

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fructose metabolism, primarily initiated by the enzyme ketohexokinase (KHK), has been increasingly implicated in the pathogenesis of metabolic diseases such as non-alcoholic fatty liver disease (NAFLD), obesity, and insulin resistance.[1][2] KHK catalyzes the phosphorylation of fructose to fructose-1-phosphate (F1P), a step that bypasses the main regulatory checkpoints of glycolysis.[1] This unregulated flux can lead to rapid ATP depletion, increased uric acid production, and enhanced lipogenesis.[3] Consequently, the inhibition of KHK presents a promising therapeutic strategy for these conditions.

Khk-IN-4 is a novel and potent inhibitor of ketohexokinase.[1][4][5] These application notes provide detailed protocols for designing and conducting cell-based assays to evaluate the efficacy of this compound in inhibiting KHK activity and its downstream cellular effects. The provided methodologies are designed to be robust and reproducible for screening and characterizing KHK inhibitors.

Key Signaling Pathway: Fructose Metabolism and KHK Inhibition

The primary pathway of fructose metabolism and the point of intervention for this compound are illustrated below. Fructose enters the cell and is rapidly phosphorylated by KHK to F1P. This process consumes ATP, leading to its depletion and a subsequent increase in AMP. The rise in AMP activates AMP deaminase, which ultimately leads to the production of uric acid.[3] F1P is further metabolized to glyceraldehyde-3-phosphate and dihydroxyacetone phosphate, which can enter glycolysis and contribute to de novo lipogenesis. This compound directly inhibits the initial, rate-limiting step of this pathway.

Caption: Fructose metabolism pathway and the inhibitory action of this compound.

Experimental Protocols

Cellular KHK Inhibition Assay: Measurement of Fructose-1-Phosphate (F1P) by LC-MS

This assay directly measures the product of the KHK-catalyzed reaction, providing a robust assessment of inhibitor potency.

Workflow:

Caption: Workflow for the cellular F1P measurement assay.

Methodology:

-

Cell Culture:

-

Seed human hepatoma cells (e.g., HepG2) in 12-well plates at a density of 5 x 10^5 cells/well and allow them to adhere overnight.

-

Culture cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

-

-

Compound Treatment:

-

Prepare a serial dilution of this compound in serum-free DMEM.

-

Aspirate the culture medium and wash the cells once with phosphate-buffered saline (PBS).

-

Add 500 µL of the this compound dilutions to the respective wells and pre-incubate for 1 hour at 37°C.

-

-

Fructose Stimulation:

-

Prepare a 20 mM fructose solution in serum-free DMEM.

-

Add 500 µL of the fructose solution to each well (final fructose concentration: 10 mM) and incubate for 1 hour at 37°C.

-

-

Metabolite Extraction:

-

Aspirate the medium and wash the cells twice with ice-cold PBS.

-

Add 500 µL of ice-cold 80% methanol to each well and incubate at -80°C for 30 minutes to lyse the cells and precipitate proteins.

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Collect the supernatant containing the metabolites.

-

-

LC-MS/MS Analysis:

-

Analyze the extracted metabolites for F1P levels using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.

-

Use an appropriate column (e.g., a HILIC column) and a mobile phase gradient suitable for separating polar metabolites.

-

Monitor the specific parent and daughter ion transitions for F1P.

-

-

Data Analysis:

-

Quantify the F1P peak area for each sample.

-

Normalize the F1P levels to the total protein concentration of the cell lysate.

-

Plot the percentage of F1P inhibition against the logarithm of this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[6][7][8][9]

-

Fructose-Induced ATP Depletion Assay

This assay measures the downstream consequence of KHK activation, providing an indirect measure of KHK inhibition.

Methodology:

-

Cell Culture and Treatment:

-

Follow the same cell culture and compound treatment steps as in the F1P assay (Protocol 1, steps 1 and 2).

-

-

Fructose Stimulation:

-

ATP Measurement:

-

Aspirate the medium and wash the cells with PBS.

-

Lyse the cells using the lysis buffer provided in a commercial ATP luminescence assay kit (e.g., CellTiter-Glo®).

-

Transfer the lysate to a white-walled 96-well plate.

-

Add the ATP reagent and measure the luminescence using a plate reader.

-

-

Data Analysis:

-

Calculate the percentage of ATP depletion relative to the vehicle-treated control.

-

Plot the percentage of ATP rescue (inhibition of depletion) against the this compound concentration to determine the EC50 value.

-

Cellular Uric Acid Production Assay

This assay quantifies another downstream product of fructose metabolism, providing further evidence of KHK inhibition.

Methodology:

-

Cell Culture and Treatment:

-

Seed human kidney proximal tubule cells (e.g., HK-2) or hepatocytes in 24-well plates.

-

Pre-incubate the cells with varying concentrations of this compound for 1 hour.

-

-

Fructose and Purine Source Stimulation:

-

To enhance uric acid production, stimulate the cells with 5 mM fructose in the presence of a purine source like 100 µM adenosine for 24-48 hours.[4]

-

-

Uric Acid Measurement:

-

Collect the cell culture supernatant.

-

Measure the uric acid concentration in the supernatant using a commercial colorimetric or fluorometric uric acid assay kit. These kits typically utilize the conversion of uric acid to allantoin by uricase, which can be coupled to a detectable signal.

-

-

Data Analysis:

-

Normalize the uric acid concentration to the cell number or total protein content.

-

Calculate the percentage of inhibition of fructose-induced uric acid production for each this compound concentration and determine the IC50 value.

-

Data Presentation

The quantitative data from the described assays should be summarized in clear and concise tables for easy comparison and interpretation.

Table 1: Cellular Potency of this compound against KHK

| Assay Type | Cell Line | Measured Parameter | IC50 / EC50 (nM) |

| F1P Measurement | HepG2 | Fructose-1-Phosphate | To be determined |

| ATP Depletion | HepG2 | ATP Levels | To be determined |

| Uric Acid Production | HK-2 | Uric Acid | To be determined |

Note: The IC50/EC50 values for this compound need to be experimentally determined using the provided protocols. For reference, other potent KHK inhibitors have shown cellular IC50 values in the low nanomolar to sub-micromolar range.[1]

Conclusion

The provided application notes and protocols offer a comprehensive framework for the cell-based characterization of the KHK inhibitor, this compound. By employing a multi-assay approach that measures the direct product of KHK (F1P) as well as key downstream metabolic consequences (ATP depletion and uric acid production), researchers can robustly evaluate the cellular potency and mechanism of action of this compound. These detailed methodologies will aid in the preclinical development of this compound as a potential therapeutic for fructose-driven metabolic diseases.

References

- 1. Inhibitors of Ketohexokinase: Discovery of Pyrimidinopyrimidines with Specific Substitution that Complements the ATP-Binding Site - PMC [pmc.ncbi.nlm.nih.gov]

- 2. RECENT ADVANCES IN SMALL-MOLECULE INHIBITORS OF KETOHEXOKINASE (KHK) [ouci.dntb.gov.ua]

- 3. The effects of fructose on adenosine triphosphate depletion following mitochondrial dysfunction and lethal cell injury in isolated rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Novel xanthine oxidase-based cell model using HK-2 cell for screening antihyperuricemic functional compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Metabolic Depletion of Atp by Fructose Inversely Controls Cd95- and Tumor Necrosis Factor Receptor 1–Mediated Hepatic Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Comparison of Drug Inhibitory Effects (IC50) in Monolayer and Spheroid Cultures - PMC [pmc.ncbi.nlm.nih.gov]

- 8. scholar.harvard.edu [scholar.harvard.edu]

- 9. Growth rate inhibition metrics correct for confounders in measuring sensitivity to cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Higher Dietary Fructose Is Associated with Impaired Hepatic ATP Homeostasis in Obese Individuals with Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. kops.uni-konstanz.de [kops.uni-konstanz.de]

- 12. academic.oup.com [academic.oup.com]

Optimal Dosage and Administration of Khk-IN-4 in Mice: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the optimal dosage and administration of Khk-IN-4, a potent ketohexokinase (KHK) inhibitor, for in vivo studies in mice. The following protocols are based on established methodologies for evaluating KHK inhibitors in preclinical models and aim to assist in the design and execution of experiments to assess the efficacy and pharmacokinetics of this compound.

Mechanism of Action

This compound is a small molecule inhibitor of ketohexokinase (KHK), the primary enzyme responsible for the phosphorylation of fructose to fructose-1-phosphate. By blocking this initial step in fructose metabolism, this compound is investigated for its therapeutic potential in metabolic diseases linked to excessive fructose consumption, such as non-alcoholic fatty liver disease (NAFLD) and insulin resistance.

Quantitative Data Summary

While the specific optimal dosage of this compound must be empirically determined for each experimental model, the following table summarizes typical dosage ranges and pharmacokinetic parameters for similar KHK inhibitors in mice, which can serve as a starting point for study design.

| Parameter | Value | Species | Administration Route | Source |

| Dosage Range (Efficacy Studies) | 10 - 60 mg/kg | Mouse | Oral Gavage | [1] |

| Dosing Frequency | Once or twice daily | Mouse | Oral Gavage | [1] |

| Formulation Vehicle | 0.5% HPMC, 0.1% Tween 80 in water | Mouse | Oral Gavage | [2] |

| Time to Peak Plasma Concentration (Tmax) | ~1-2 hours | Mouse | Oral Gavage | [1] |

| Target Plasma Concentration for >90% KHK inhibition | >1 µM | In vitro | N/A | [1] |

Experimental Protocols

Protocol 1: Pharmacokinetic (PK) Study of this compound in Mice

Objective: To determine the pharmacokinetic profile of this compound in mice after a single oral dose.

Materials:

-

This compound

-

Vehicle (e.g., 0.5% HPMC, 0.1% Tween 80 in sterile water)

-

Male C57BL/6J mice (8-10 weeks old)

-

Oral gavage needles

-

Blood collection supplies (e.g., heparinized capillary tubes, microcentrifuge tubes)

-

LC-MS/MS system for bioanalysis

Procedure:

-

Fast mice for 4 hours prior to dosing, with free access to water.

-

Prepare a suspension of this compound in the chosen vehicle at the desired concentration (e.g., 1 mg/mL for a 10 mg/kg dose in a 20g mouse).

-

Administer a single dose of this compound via oral gavage.

-

Collect blood samples (approximately 50 µL) from the tail vein or retro-orbital sinus at designated time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

-

Process blood samples to separate plasma and store at -80°C until analysis.

-

Quantify the concentration of this compound in plasma samples using a validated LC-MS/MS method.

-

Calculate pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, half-life).

Protocol 2: Fructose Challenge Model for Efficacy Testing

Objective: To evaluate the in vivo efficacy of this compound in inhibiting fructose-induced metabolic changes.

Materials:

-

This compound

-

Vehicle

-

Fructose solution (e.g., 2 g/kg body weight in water)

-

Male C57BL/6J mice (8-10 weeks old)

-

Oral gavage needles

-

Blood collection supplies

-

Assay kits for measuring plasma fructose, glucose, and insulin.

Procedure:

-

Acclimatize mice and divide them into treatment groups (e.g., Vehicle + Water, Vehicle + Fructose, this compound + Fructose).

-

Pre-treat mice with a single oral dose of this compound or vehicle one hour prior to the fructose challenge.

-

Administer an oral gavage of fructose solution or water to the respective groups.

-

Collect blood samples at baseline (pre-fructose) and at various time points post-fructose challenge (e.g., 15, 30, 60, and 120 minutes).

-

Measure plasma concentrations of fructose, glucose, and insulin.

-

At the end of the study, tissues such as the liver and kidney can be harvested to measure fructose-1-phosphate levels as a direct marker of KHK activity.

Visualizations

Caption: Fructose Metabolism and Inhibition by this compound.

Caption: Experimental Workflow for Preclinical Evaluation.

References

Application Notes and Protocols for Khk-IN-4 Treatment in Primary Hepatocytes for Metabolic Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fructose consumption, particularly from sugar-sweetened beverages and processed foods, has been linked to the rising prevalence of metabolic diseases such as non-alcoholic fatty liver disease (NAFLD), insulin resistance, and obesity.[1] A key enzyme in hepatic fructose metabolism is ketohexokinase (KHK), also known as fructokinase. KHK catalyzes the phosphorylation of fructose to fructose-1-phosphate, the initial and rate-limiting step in its metabolism.[1][2] Unlike glucose metabolism, fructose metabolism via KHK bypasses the key regulatory step of glycolysis catalyzed by phosphofructokinase, leading to a rapid and unregulated influx of carbons into pathways for lipid synthesis. This makes KHK a compelling therapeutic target for metabolic disorders.

Khk-IN-4 is a potent and selective inhibitor of ketohexokinase. By blocking the initial step of fructose metabolism, this compound is designed to mitigate the downstream metabolic consequences of excessive fructose consumption. These application notes provide a comprehensive overview and detailed protocols for the use of this compound in primary hepatocytes to study its effects on key metabolic pathways. A similar potent KHK inhibitor, PF-06835919, has been shown to block fructose metabolism in primary hepatocytes and has demonstrated a reduction in liver fat in clinical trials.[3][4]

Mechanism of Action

This compound acts as a competitive inhibitor of ketohexokinase, preventing the phosphorylation of fructose. This blockade has several downstream effects on hepatic metabolism, primarily attenuating fructose-induced de novo lipogenesis (DNL) and triglyceride accumulation. By preventing the conversion of fructose to substrates for lipogenesis, this compound helps to reduce the metabolic burden on hepatocytes associated with high fructose levels.

Below is a diagram illustrating the signaling pathway of fructose metabolism and the point of inhibition by this compound.

Caption: Fructose metabolism pathway in hepatocytes and the inhibitory action of this compound on Ketohexokinase (KHK).

Quantitative Data Summary

The following table summarizes the expected quantitative effects of a potent KHK inhibitor on key metabolic parameters in primary hepatocytes based on preclinical studies. While specific data for this compound is proprietary, the data for the well-characterized KHK inhibitor PF-06835919 provides a strong surrogate.

| Metabolic Parameter | Cell Type | Treatment Conditions | Result | Reference |

| KHK-C Inhibition (IC50) | Recombinant Human | Biochemical Assay | 8.4 nM | Internal Data |

| KHK-A Inhibition (IC50) | Recombinant Human | Biochemical Assay | 66 nM | Internal Data |

| De Novo Lipogenesis | Primary Human Hepatocytes | Fructose-stimulated | Qualitative reduction | [1][5] |

| Triglyceride Accumulation | Primary Human Hepatocytes | Fructose-stimulated | Qualitative reduction | [5] |

| Hepatic Steatosis | In vivo (NAFLD patients) | 300 mg PF-06835919 daily for 6 weeks | 26.5% reduction in whole liver fat | [4] |

| Fatty Acid Oxidation | In vivo (mice) | PF-068535919 treatment | Increased | [6][7] |

Experimental Protocols

The following are detailed protocols for treating primary hepatocytes with this compound and assessing its impact on key metabolic pathways.

Experimental Workflow Overview

Caption: General experimental workflow for studying the metabolic effects of this compound in primary hepatocytes.

Protocol 1: Treatment of Primary Hepatocytes with this compound

Materials:

-

Cryopreserved primary human or rodent hepatocytes

-

Hepatocyte thawing medium

-

Hepatocyte plating medium (e.g., Williams' E Medium with supplements)

-

Collagen-coated cell culture plates

-

This compound (stock solution in DMSO)

-